![molecular formula C15H15NO6S2 B2933594 4-({[3-(甲基磺酰基)苯基]磺酰基}氨基)苯甲酸甲酯 CAS No. 897831-04-8](/img/structure/B2933594.png)

4-({[3-(甲基磺酰基)苯基]磺酰基}氨基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

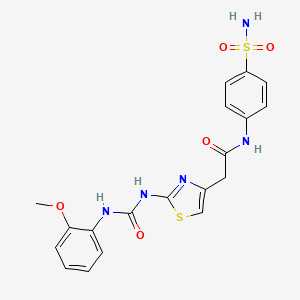

“Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate” is a chemical compound that is part of a series of compounds that have been designed and synthesized for their antimicrobial, COX inhibitory and anti-inflammatory activities . It is related to other compounds such as “2-(4-methylsulfonyl phenyl) indole derivatives” and "4-Methylsulfonyl phenyl acetic acid" .

科学研究应用

Antimicrobial Activity

Compounds containing the methylsulfonyl phenyl group have been designed and synthesized for their potential antimicrobial properties. These compounds, including derivatives of Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate, have shown promising results against various strains of bacteria, including MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii . The ability to combat bacterial resistance makes these compounds significant in the development of new antimicrobial agents.

Anti-inflammatory Properties

The methylsulfonyl phenyl moiety has been evaluated for its COX inhibitory and anti-inflammatory activities. Derivatives of this compound have demonstrated good anti-inflammatory activity, with selectivity towards COX-2, which is beneficial for reducing the side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) . This selectivity is crucial for developing safer anti-inflammatory therapies.

COX-2 Inhibition

Selective inhibition of the COX-2 enzyme is a targeted approach to relieve inflammation without the gastric side effects common with non-selective NSAIDs. Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate derivatives have been synthesized and evaluated for their selective COX-2 inhibitory activity, showing potential as safer alternatives to traditional NSAIDs .

Cardiovascular Safety

The cardiovascular side effects of selective COX-2 inhibitors are a significant concern. Research suggests that attaching a nitric oxide (NO) releasing group to these inhibitors, like those derived from Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate, could mitigate these risks by maintaining a balance between vasodilatory prostacyclin and platelet activator thromboxane A2 .

Antidepressant Potential

New derivatives of Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate have been explored as potential antidepressant agents. The synthesis and evaluation of these compounds aim to discover novel treatments for depression, expanding the therapeutic applications of the methylsulfonyl phenyl group .

Drug Development and ADME Prediction

The design and synthesis of new compounds with the methylsulfonyl phenyl pharmacophore, such as Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate, involve in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. This process is crucial for understanding the drug-likeness and physicochemical properties of potential pharmaceuticals, guiding the development of effective and safe medications .

作用机制

Target of Action

The primary target of Methyl 4-({[3-(methylsulfonyl)phenyl]sulfonyl}amino)benzoate, also known as MSAB, is β-catenin , a key protein in the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with cancer .

Mode of Action

MSAB interacts directly with β-catenin, specifically within the C-terminal two-thirds of the Armadillo repeat region . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin . The effective concentration for this action ranges from 1.25-5 μM in certain cell cultures .

Biochemical Pathways

The degradation of β-catenin by MSAB disrupts the Wnt/β-catenin signaling pathway . This results in the downregulation of Wnt/β-catenin target genes, which are typically involved in cell proliferation and survival .

Result of Action

The action of MSAB leads to a decrease in the viability of Wnt-dependent cells, with little effect on Wnt-independent cells and normal human cells . This selective action makes MSAB a potent anti-tumor agent against Wnt-dependent cancers .

Action Environment

The efficacy and stability of MSAB can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in certain solvents . Additionally, the compound’s stability may be affected by temperature, as it is typically stored at -20°C

属性

IUPAC Name |

methyl 4-[(3-methylsulfonylphenyl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6S2/c1-22-15(17)11-6-8-12(9-7-11)16-24(20,21)14-5-3-4-13(10-14)23(2,18)19/h3-10,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBFNOXRQVVBHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-Ethylpiperazin-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933511.png)

![N-[(2,4-dichlorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2933514.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2933516.png)

![Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxylate](/img/structure/B2933517.png)

![1-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2933519.png)

![(E)-N-(3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2933520.png)

![6-Cyclopropyl-2-[1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2933523.png)

![1-benzyl-N-(2-chlorobenzyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2933525.png)

![[(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride](/img/structure/B2933534.png)